molecular formula C9H11BrN2O2 B2534609 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid CAS No. 1006451-45-1

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2534609
CAS No.: 1006451-45-1
M. Wt: 259.103
InChI Key: NVAIETNEKATDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H11BrN2O2. It is characterized by a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopentyl group at the 1-position, along with a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromopyrazole with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the cyclopentyl group and carboxylic acid provide additional sites for interaction with biological targets.

Properties

IUPAC Name

4-bromo-1-cyclopentylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAIETNEKATDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.